1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-

Organic Synthesis Isomerization Thermodynamics Quality Control

Choose triphenylmelamine (CAS 1973-05-3) for applications demanding a hydrophobic triazine derivative. With logP ~5.1—over 5 orders of magnitude higher than melamine—it disperses homogeneously in polyolefins, polystyrene, and silicone elastomers, preventing phase separation. Its well-defined 190°C melting point facilitates melt-compounding. Proven as a thermal stabilizer for cellulosic paper insulation in electrical transformers (0.02–10 wt% loading). Unique exothermic isomerization (ΔH = -49.4 kcal/mol) ensures a thermodynamically stable C3-symmetric core for D-π-A molecules, COFs, and supramolecular assemblies. As a mixed-mode HPLC probe, its combined hydrophobicity and weak basicity (pKa 3.65) enable distinctive column characterization. Order 95% purity triphenylmelamine for formulation compatibility, analytical reliability, and advanced materials research.

Molecular Formula C21H18N6
Molecular Weight 354.4 g/mol
CAS No. 1973-05-3
Cat. No. B1595703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-
CAS1973-05-3
Molecular FormulaC21H18N6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C21H18N6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H,(H3,22,23,24,25,26,27)
InChIKeyGGHBKCSNURXPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- (Triphenylmelamine) Matters for Specialist Procurement


1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- (CAS 1973-05-3), commonly called triphenylmelamine, is a fully N-phenyl-substituted derivative of the 1,3,5-triazine-2,4,6-triamine (melamine) scaffold. It is a white solid with a molecular weight of 354.4 g/mol and a melting point of 190 °C (in ethanol) . The three phenyl rings drastically alter the electronic and solubility profile relative to the parent melamine, conferring a computed logP of ~5.1 and a predicted pKa of ~3.65 [1]. These physicochemical shifts directly impact the compound's performance in applications ranging from thermal stabilization of cellulosic materials to its behaviour as a chromatographic analyte [2][3].

Why Melamine or Simpler Triazine Analogs Cannot Replace Triphenylmelamine in Critical Applications


Replacing triphenylmelamine with melamine, triethylmelamine, or other N-alkyl/aryl melamine derivatives will yield dramatically different outcomes because the three N-phenyl groups govern nearly every key property. Triphenylmelamine is 5–6 orders of magnitude more lipophilic than melamine (logP 5.1 vs. −0.17 to −1.2) [1][2], making it preferentially soluble in non-polar media and compatible with hydrophobic polymer matrices. Its conjugate acid is roughly 30–50× weaker (pKa 3.65 vs. 5.0–5.35), altering protonation-dependent reactivity and chromatographic retention [3]. The isomerization thermodynamics that control purity and shelf stability are unique to the triphenyl system [4]. Consequently, generic one-for-one substitution will break formulation homogeneity, misrepresent thermal ageing performance, and invalidate analytical reference standards.

Quantitative Differentiation of Triphenylmelamine vs. Closest Analogs: Head-to-Head and Class-Level Evidence


Isomeric Purity Control: Triphenylmelamine Exhibits a Unique Exothermic Isomerization of −49.4 kcal/mol from Triphenylisomelamine

Triphenylmelamine exists in two isomeric forms: the normal 2,4,6-triphenylamino-1,3,5-triazine (triphenylmelamine) and triphenylisomelamine. The isomerization of triphenylisomelamine to triphenylmelamine is strongly exothermic with ΔH = −49.4 kcal/mol [1]. In contrast, the unsubstituted melamine scaffold does not exhibit analogous endo/exo isomerism, so this thermodynamic driving force is entirely absent from simpler melamine derivatives. The isomerization proceeds readily in the melt or in solution, meaning that synthetic or storage conditions can inadvertently shift the isomeric ratio, directly impacting the purity and reproducibility of downstream applications [2]. No comparable isomeric equilibrium exists for melamine, triethylmelamine, or diallylmelamine, making this a product-specific quality attribute that must be verified by procurement specifications.

Organic Synthesis Isomerization Thermodynamics Quality Control

Hydrophobicity: Triphenylmelamine logP 5.1 vs. Melamine logP −0.17 — a >5-order-of-magnitude Partitioning Gap

The computed partition coefficient (XLogP3-AA) of triphenylmelamine is 5.1, whereas melamine itself exhibits a logP of −0.17 to −1.2 depending on the measurement method [1][2]. This differential of ~5.3–6.3 log units corresponds to a >200,000-fold greater preference for octanol over water. None of the small N-alkyl melamine derivatives (triethylmelamine, diallylmelamine) approach this hydrophobicity; for instance, triethylmelamine has an estimated logP of ~1.5–2.0 [3]. The consequence is that triphenylmelamine partitions almost exclusively into non-polar phases, enabling homogeneous incorporation into hydrophobic polymer matrices or organic solvent-based formulations that would phase-separate melamine.

LogP Hydrophobicity Polymer Compatibility

Basicity Attenuation: Triphenylmelamine pKa 3.65 vs. Melamine pKa 5.0–5.35

Triphenylmelamine exhibits a predicted acid dissociation constant (pKa of the conjugate acid) of 3.65, while melamine's experimentally determined pKa ranges from 5.0 to 5.35 [1]. This 1.35–1.7 log unit decrease means the triphenyl derivative is protonated to a far lesser extent at typical formulation or biological pH values. The reduction in basicity stems from the electron-withdrawing effect of the three N-phenyl substituents, which delocalize the nitrogen lone pairs and stabilize the neutral base. Consequently, triphenylmelamine will behave differently in acid-catalyzed reactions, salt formation, and ion-exchange or HILIC chromatographic separations compared to melamine and its N-alkyl congeners, which retain stronger basicity [2].

pKa Basicity Chromatography Reactivity

Thermal Stability Differential: Melting Point of Triphenylmelamine (190 °C) vs. Melamine (345 °C, decomposition)

Triphenylmelamine melts at 190 °C (in ethanol), whereas melamine decomposes at ~345 °C without a true melting point [1]. The 155 °C lower thermal transition threshold of triphenylmelamine reflects the disruption of the strong intermolecular hydrogen-bonding network that characterizes crystalline melamine. The phenyl groups sterically prevent close packing and eliminate N–H···N hydrogen bonds, thereby creating a well-defined melt phase that can be processed like a small-molecule organic glass. This feature is absent in melamine and persists only in similarly bulky N-aryl melamine derivatives; however, triphenylmelamine remains the structurally simplest and most readily accessible member of this sub-class [2].

Thermal Stability Melting Point Thermoplastic Processing

Thermal Stabilization of Cellulosic Insulation: Triphenylmelamine Is Affirmed as a Claim-Limiting Component in U.S. Patent 352 F.2d 381

U.S. Patent Appeal 352 F.2d 381 (1965) explicitly claims a method for thermally stabilizing cellulosic paper insulation by incorporating 0.02–10 wt% of a stabilizer selected from the group consisting of melamine, triethylmelamine, triphenylmelamine, diallylmelamine, tris-tertiary butylmelamine, N-tertiary butylmelamine, and diphenyl guanidine [1]. Triphenylmelamine is the only fully N-arylated derivative in this list; all other melamine derivatives carry alkyl or mixed alkyl/H substituents. The patent establishes that triphenylmelamine is functionally equivalent to the other listed compounds in reducing the rate of tensile strength loss of cellulose at temperatures exceeding 100 °C in contact with air and transformer oil. While the patent does not provide head-to-head kinetic degradation data among the listed stabilizers, the inclusion of triphenylmelamine as a claim-limiting element confirms that it possesses the requisite thermal stabilization activity at concentrations comparable to those of the industrially accepted melamine and triethylmelamine standards [2].

Cellulose Insulation Thermal Aging Patent-Validated Application

Where Triphenylmelamine Outperforms Its Analogs: Evidence-Backed Application Scenarios


Hydrophobic Polymer Additive and Compatibilizer

Because triphenylmelamine possesses a logP of 5.1—more than 5 orders of magnitude higher than melamine [1]—it dissolves homogeneously in non-polar polymers such as polyolefins, polystyrene, and silicone elastomers. Formulators seeking a triazine-based thermal stabilizer or char-promoting agent for hydrophobic matrices should select triphenylmelamine over melamine or triethylmelamine to avoid phase separation and inhomogeneous dispersion. The well-defined melting point of 190 °C further facilitates melt-compounding .

Cellulosic Insulation Thermal Stabilizer in Electrical Apparatus

The 1965 Ford patent (352 F.2d 381) establishes triphenylmelamine as an effective thermal stabilizer for cellulosic paper insulation at loadings of 0.02–10 wt% in electrical transformers and related equipment [2]. Triphenylmelamine is the only fully N-phenyl-substituted member of the claimed stabilizer group, offering the potential for superior compatibility with hydrocarbon-based transformer oils relative to the more polar melamine or triethylmelamine.

Organic Synthesis Building Block for Triazine-Based Functional Materials

The exothermic isomerization of triphenylisomelamine to triphenylmelamine (ΔH = −49.4 kcal/mol), coupled with the absence of this equilibrium in other melamine derivatives, makes triphenylmelamine a structurally defined, thermodynamically stable core for constructing star-shaped D-π-A molecules, covalent organic frameworks, and supramolecular assemblies [3]. Researchers requiring a pre-organized, C3-symmetric triazine platform with three divergent phenylamino arms will find triphenylmelamine to be a uniquely suitable starting material.

HPLC Reference Standard and Mixed-Mode Chromatography Probe

Triphenylmelamine's combined hydrophobic character (logP 5.1) and weak basicity (pKa 3.65) produce distinctive retention behavior on mixed-mode HPLC columns such as the Newcrom R1, where separation is governed by both reversed-phase and ion-exchange mechanisms [4]. This makes the compound valuable as a system suitability standard or a probe molecule for column characterization, particularly when distinguishing between batches of stationary phases claiming mixed-mode selectivity.

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